9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride
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Overview
Description
9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride is a chemical compound with the molecular formula C16H20N6·2HCl. It is known for its unique structure, which includes a purine base attached to a piperazine ring with a phenethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride typically involves the reaction of a purine derivative with a piperazine derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9H-Purine, 2-(4-methyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 2-(4-ethyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 2-(4-propyl-1-piperazinyl)-, dihydrochloride
Uniqueness
Compared to similar compounds, 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride is unique due to the presence of the phenethyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications .
Properties
CAS No. |
37424-75-2 |
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Molecular Formula |
C17H22Cl2N6 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C17H20N6.2ClH/c1-2-4-14(5-3-1)6-7-22-8-10-23(11-9-22)17-18-12-15-16(21-17)20-13-19-15;;/h1-5,12-13H,6-11H2,(H,18,19,20,21);2*1H |
InChI Key |
MMDYNEIERMNQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
Origin of Product |
United States |
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